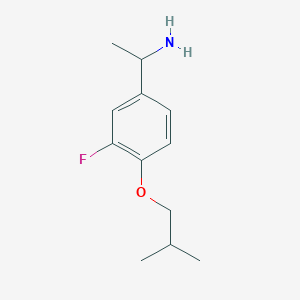
1-(3-Fluoro-4-isobutoxyphenyl)-ethylamine
説明
1-(3-Fluoro-4-isobutoxyphenyl)-ethylamine, commonly referred to as FIBP, is a research chemical of the phenethylamine class. It is a fluorinated derivative of the neurotransmitter phenethylamine, which is known to act as a neuromodulator in the central nervous system (CNS). FIBP is a promising research chemical due to its potential to be used in a variety of scientific research applications.
科学的研究の応用
Synthesis and Analytical Characterizations
Compounds based on the 1,2-diarylethylamine template, similar to 1-(3-Fluoro-4-isobutoxyphenyl)-ethylamine, have been explored for their potential clinical applications. A notable example is the synthesis and analytical characterization of fluorolintane and its isomers, which are investigated for their NMDA receptor antagonist properties, potentially offering insights into dissociative effects for medical use (Dybek et al., 2019).
Dopamine Receptor Affinities
Another area of research involves the synthesis of derivatives, such as 2-(4-fluoro-3-hydroxyphenyl)ethylamine, to study their binding affinities for dopamine receptors. These studies provide valuable information on the structure-activity relationships and potential therapeutic applications of these compounds in treating neurological disorders (Claudi et al., 1990).
Neuroleptic and Neuroprotective Activity
Research on derivatives like 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine demonstrates their potential as anti-dopaminergic agents. These compounds are explored for their applications in treating schizophrenia, dependency, and neurodegenerative disorders, showcasing the broad pharmacological utility of such derivatives (Habernickel, 2003).
Antipsychotic Agent Development
Compounds like N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide exhibit 5-HT2A receptor inverse agonist properties, making them candidates for antipsychotic drug development. This research highlights the therapeutic potential in psychiatric medicine, emphasizing the role of such compounds in creating more effective treatments (Vanover et al., 2006).
Monoamine Oxidase Inhibition
The study of 1-phenylethylamines and their derivatives, including those with alkyloxy and hydroxy substituents, has led to insights into their anti-monoamine oxidase activity. This research contributes to understanding the mechanisms of action and potential therapeutic uses for mood and cognitive disorders (McCoubrey, 1959).
特性
IUPAC Name |
1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8-9H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNAIVPKHOSLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-isobutoxyphenyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine](/img/structure/B1386037.png)
![N-[2-(2-thienyl)ethyl]cyclopropanamine](/img/structure/B1386038.png)

![1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1386043.png)
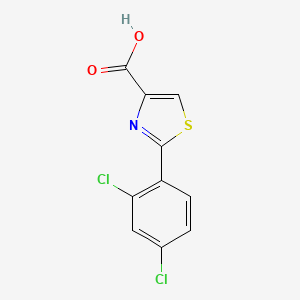
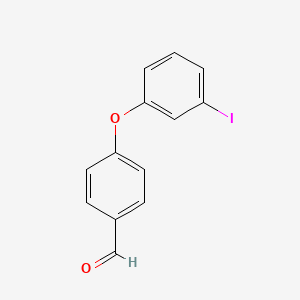
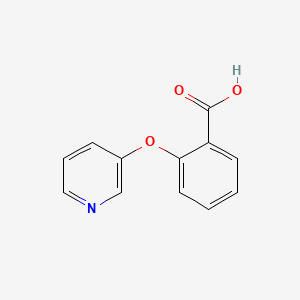
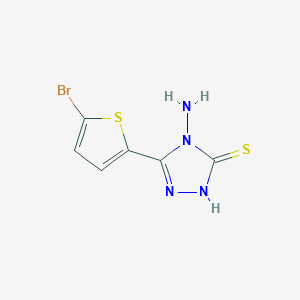
![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)
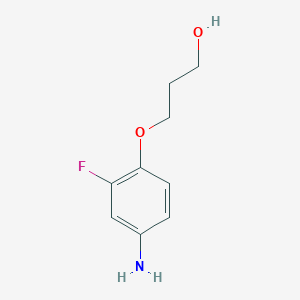
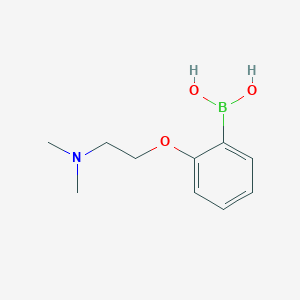

amine](/img/structure/B1386057.png)
![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)